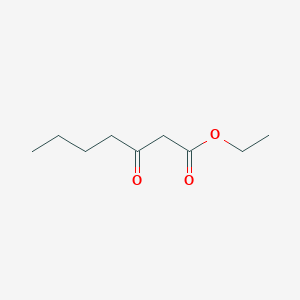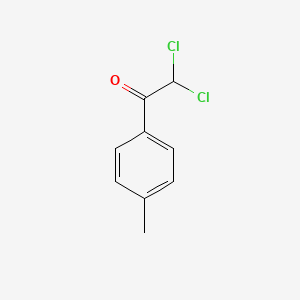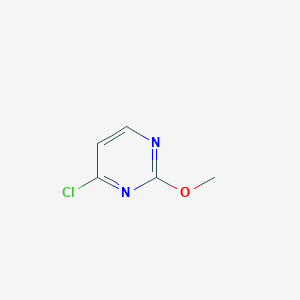
ヘキサフルオロアルミン酸アンモニウム
説明
Ammonium hexafluoroaluminate is an inorganic compound with the chemical formula (NH₄)₃[AlF₆]. It appears as a white crystalline powder and is known for its use in various industrial and scientific applications. Upon heating, it decomposes to form aluminium trifluoride, releasing hydrogen fluoride in the process .
科学的研究の応用
Ammonium hexafluoroaluminate has a wide range of applications in scientific research and industry:
作用機序
Ammonium hexafluoroaluminate, with the chemical formula of (NH4)3[AlF6], is an inorganic compound . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to interact with ammoniacal water .
Mode of Action
Ammonium hexafluoroaluminate reacts with ammoniacal water, leading to the formation of an Al(OH)3 deposit . The residue is then separated by filtration from the ammonium fluoride solution, which enters a regeneration stage .
Biochemical Pathways
It’s known that upon heating, it converts to aluminium trifluoride, a reaction that releases hydrogen fluoride . It has also been used as a precursor to zeolites .
Result of Action
The result of the action of ammonium hexafluoroaluminate is the conversion to aluminium trifluoride upon heating, releasing hydrogen fluoride in the process . This compound has also been used as a precursor to zeolites , which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts.
Action Environment
The action of ammonium hexafluoroaluminate can be influenced by environmental factors such as temperature. For instance, upon heating, it converts to aluminium trifluoride . .
生化学分析
Biochemical Properties
Ammonium hexafluoroaluminate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, ammonium hexafluoroaluminate can inhibit the activity of certain metalloproteins by binding to their active sites, thereby preventing the normal catalytic processes. Additionally, it can interact with proteins involved in cellular signaling pathways, altering their conformation and function . These interactions can lead to changes in the overall biochemical pathways within the cell.
Cellular Effects
The effects of ammonium hexafluoroaluminate on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to ammonium hexafluoroaluminate can lead to the activation of stress response pathways, resulting in changes in gene expression that help the cell cope with the stress . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in the production of essential metabolites . These effects can vary depending on the type of cell and the concentration of ammonium hexafluoroaluminate.
Molecular Mechanism
At the molecular level, ammonium hexafluoroaluminate exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, ammonium hexafluoroaluminate can induce conformational changes in proteins, altering their function and stability. These changes can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium hexafluoroaluminate can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic conditions . Over time, the degradation products can accumulate, leading to changes in the overall effects of the compound on cellular function. Long-term exposure to ammonium hexafluoroaluminate can result in chronic stress responses in cells, leading to alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of ammonium hexafluoroaluminate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are dose-dependent and can vary between different animal models. It is essential to determine the threshold dose that induces toxicity to ensure the safe use of ammonium hexafluoroaluminate in research and industrial applications .
Metabolic Pathways
Ammonium hexafluoroaluminate is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of fluoride and aluminum ions . These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell. For instance, ammonium hexafluoroaluminate can inhibit the activity of enzymes involved in the detoxification of fluoride ions, leading to an accumulation of toxic metabolites . Understanding these metabolic pathways is crucial for elucidating the overall effects of ammonium hexafluoroaluminate on cellular function.
Transport and Distribution
Within cells and tissues, ammonium hexafluoroaluminate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, ammonium hexafluoroaluminate can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components . These interactions can influence the localization and overall effects of the compound within the cell.
Subcellular Localization
The subcellular localization of ammonium hexafluoroaluminate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, ammonium hexafluoroaluminate can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of ammonium hexafluoroaluminate is essential for elucidating its overall effects on cellular function and health.
準備方法
Synthetic Routes and Reaction Conditions: Ammonium hexafluoroaluminate can be synthesized by reacting ammonium fluoride with aluminium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, ammonium hexafluoroaluminate is produced by combining ammonium fluoride and aluminium hydroxide in large-scale reactors. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product .
化学反応の分析
Types of Reactions: Ammonium hexafluoroaluminate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis.
Common Reagents and Conditions:
Thermal Decomposition: When heated, ammonium hexafluoroaluminate decomposes in a three-step process, forming intermediate compounds such as ammonium tetrafluoroaluminate and aluminium trifluoride.
Hydrolysis: In the presence of water, ammonium hexafluoroaluminate reacts to form aluminium hydroxide and ammonium fluoride.
Major Products:
Thermal Decomposition: The major product of thermal decomposition is aluminium trifluoride.
Hydrolysis: The major products of hydrolysis are aluminium hydroxide and ammonium fluoride.
類似化合物との比較
- Lithium hexafluoroaluminate
- Sodium hexafluoroaluminate
- Potassium hexafluoroaluminate
Comparison: Ammonium hexafluoroaluminate is unique due to its specific decomposition pathway and the formation of aluminium trifluoride. Unlike its lithium, sodium, and potassium counterparts, ammonium hexafluoroaluminate releases hydrogen fluoride upon decomposition, which can be utilized in various industrial processes .
特性
IUPAC Name |
triazanium;hexafluoroaluminum(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.6FH.3H3N/h;6*1H;3*1H3/q+3;;;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHBNKHFKHBTRQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].F[Al-3](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF6H12N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-19-2, 63692-16-0 | |
| Record name | Ammonium hexafluoroaluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryolite, triammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063692160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(3-), hexafluoro-, ammonium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cryolite, triammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triammonium hexafluoroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



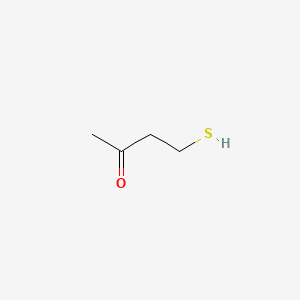
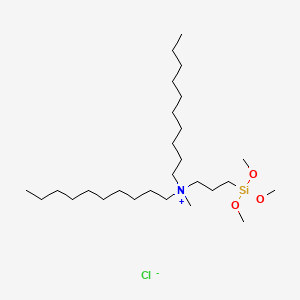
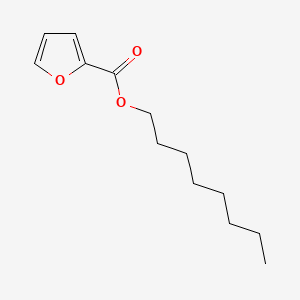



![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
